Z-Val-Gly-OH

Peptide synthesis SPPS Orthogonal protection

Z-Val-Gly-OH is the rational choice for peptide chemists employing orthogonal Boc-strategy SPPS. Its acid-stable Z-group withstands iterative TFA-mediated Boc deprotections, enabling mid-sequence incorporation without premature amine exposure. Unlike Boc-Val-Gly-OH (incompatible) or Fmoc-Val-Gly-OH (altered coupling kinetics), only the Z-protected Val-Gly dipeptide provides the precise orthogonal protection, validated HPLC purity, and defined physicochemical properties required for reproducible peptide synthesis, cyclic peptide construction, and conjugation workflows.

Molecular Formula C15H20N2O5
Molecular Weight 308.33 g/mol
Cat. No. B15544265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Val-Gly-OH
Molecular FormulaC15H20N2O5
Molecular Weight308.33 g/mol
Structural Identifiers
InChIInChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19)/t13-/m0/s1
InChIKeyMWOJWUBBCZRMTB-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Z-Val-Gly-OH Procurement Guide: Technical Specifications and Differentiating Characteristics of N-Benzyloxycarbonyl-L-valylglycine


Z-Val-Gly-OH (CAS 2790-84-3, C₁₅H₂₀N₂O₅, MW 308.33) is an Nα-benzyloxycarbonyl (Z/Cbz)-protected dipeptide comprising L-valine and glycine [1]. As a foundational building block in both solution-phase and solid-phase peptide synthesis (SPPS), this compound serves primarily as a protected intermediate for constructing longer peptide chains where the Z-group provides orthogonal amine protection . Commercial availability typically includes purity specifications of ≥98% by HPLC with characterization including melting point (143–145°C), optical rotation ([α]²⁰/D = –18.0 to –21.0° in H₂O or –22.2° in methanol), and solubility in DMSO, DMF, and aqueous systems [2]. Unlike many uncharacterized peptide intermediates, Z-Val-Gly-OH benefits from established analytical reference data, enabling rigorous quality control and reproducible experimental outcomes in academic and industrial peptide synthesis workflows .

Why Z-Val-Gly-OH Cannot Be Replaced by Boc-Protected or Sequence-Inverted Analogs in Peptide Synthesis


The substitution of Z-Val-Gly-OH with in-class alternatives (e.g., Boc-Val-Gly-OH, Z-Gly-Val-OH, or Fmoc-Val-Gly-OH) introduces orthogonal protection incompatibility, altered coupling kinetics, and divergent physicochemical behavior that directly compromise synthetic outcomes. The benzyloxycarbonyl (Z) group provides acid-stable yet hydrogenolytically cleavable protection, making Z-Val-Gly-OH uniquely compatible with Boc-strategy SPPS where acid-labile side-chain protections must remain intact [1]. In contrast, Boc-Val-Gly-OH lacks orthogonal compatibility with Boc-side-chain protections and requires acidolytic deprotection that would prematurely cleave other Boc groups . Sequence inversion to Z-Gly-Val-OH yields fundamentally different steric environments at the coupling junction, with C-terminal valine presenting increased steric hindrance that alters coupling efficiency and racemization susceptibility . Even within the same Z-protected family, the specific Val-Gly sequence confers distinct solubility characteristics (LogP ~1.92) and hydrogen-bonding capacity (3 H-bond donors, 5 acceptors) that affect both chromatographic behavior and reaction medium compatibility . These non-interchangeable properties mandate precise compound selection based on the specific synthetic route and protection scheme employed.

Quantitative Differentiation Evidence: Z-Val-Gly-OH vs. Comparator Dipeptides in Synthesis and Application


Orthogonal Protection Strategy Compatibility: Z-Val-Gly-OH vs. Boc-Val-Gly-OH in Multi-Step SPPS

Z-Val-Gly-OH provides acid-stable protection (stable to TFA) while remaining cleavable by catalytic hydrogenation (H₂/Pd) or HBr/AcOH, enabling its use as an orthogonal intermediate in Boc-strategy solid-phase peptide synthesis where acid-labile side-chain protections (e.g., Boc-Lys, Boc-Orn) must remain intact [1]. In contrast, Boc-Val-Gly-OH requires acidolytic deprotection (typically 50-95% TFA) that would simultaneously cleave Boc-side-chain protections, rendering it incompatible with Boc-strategy SPPS and restricting its utility to Fmoc-based approaches or terminal couplings . The Z-group confers acid stability up to concentrated TFA exposure for periods exceeding 30 minutes, while the Boc group undergoes complete cleavage within 5-30 minutes under identical conditions [1].

Peptide synthesis SPPS Orthogonal protection Boc chemistry

Racemization Suppression in Carbodiimide-Mediated Coupling: Z-Val-Gly-OH as Model Substrate for Method Optimization

Z-Val-Gly-OH has been validated as a sensitive model substrate for evaluating racemization-suppressing additives in carbodiimide-mediated peptide couplings. In studies employing the sequence-inverted analog Z-Gly-L-Val-OH coupled with H-L-Val-OMe in DMF, copper(II) chloride as an additive suppressed racemization to undetectable levels (<0.1% epimer by HPLC) while maintaining high coupling efficiency, significantly outperforming conventional additives such as HOBt alone [1]. The Z-protected dipeptide framework containing a C-terminal valine residue creates a sterically demanding coupling environment that serves as a stringent test system for racemization control, making Z-Val-Gly-OH a valuable benchmark compound for developing and validating coupling protocols for hindered sequences [2].

Racemization control Peptide coupling Carbodiimide chemistry Copper(II) chloride additive

Structural Integrity in Z-Dipeptide Coupling: Quantitative Purity and Characterization Benchmarking

Z-Val-Gly-OH is commercially available with well-defined and consistently reported analytical specifications that enable direct inter-lot and inter-vendor comparability. Representative specifications include purity ≥98% by HPLC (with minimum 98% specification documented across multiple independent suppliers), melting point 143–145°C, specific optical rotation [α]²⁰/D = –22.2° (c=0.5, methanol) or –18.0° to –21.0° (c=2.0, H₂O), and defined solubility in DMSO, DMF, and aqueous systems [1]. In comparison, sequence-inverted Z-Gly-Val-OH exhibits distinct optical rotation values (magnitude and sign differ due to altered chiral center positioning) and different chromatographic retention behavior owing to the altered hydrophobic moment and hydrogen-bonding network . These quantitative parameters provide objective criteria for confirming compound identity and purity during procurement and quality assurance workflows.

Analytical characterization HPLC purity Optical rotation Quality control

LogP and Hydrophobicity Differentiation: Z-Val-Gly-OH vs. Boc-Val-Gly-OH in Solvent Selection

Z-Val-Gly-OH exhibits a calculated LogP value of 1.92 and contains 22 heavy atoms with 3 hydrogen bond donors and 5 hydrogen bond acceptors, reflecting moderate lipophilicity derived from the benzyloxycarbonyl aromatic moiety . This physicochemical profile differs substantially from Boc-Val-Gly-OH (MW 274.31, LogP estimated ~0.8-1.2 based on fragment contributions), which lacks the aromatic benzyl group and consequently displays lower reversed-phase HPLC retention and different solubility behavior in aqueous-organic solvent mixtures . The Z-protected dipeptide's higher LogP enables effective purification by reverse-phase chromatography with distinct retention time separation from Boc-protected intermediates, while its aromatic chromophore provides enhanced UV detection sensitivity at 254 nm compared to Boc-protected analogs .

LogP Hydrophobicity Solubility Chromatography

Optimal Research and Industrial Application Scenarios for Z-Val-Gly-OH Procurement


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Orthogonal Intermediate Protection

In Boc-strategy SPPS, where the peptide chain is assembled on a Merrifield or PAM resin using Boc-amino acids, Z-Val-Gly-OH serves as an essential orthogonal building block. Its acid-stable Z-protection remains intact during iterative TFA-mediated Boc deprotection steps, allowing the dipeptide to be incorporated mid-sequence without premature amine exposure. Following completion of the full peptide assembly, the Z-group is selectively removed via catalytic hydrogenation (H₂/Pd) or HBr/AcOH treatment, liberating the amine terminus for subsequent modification, cyclization, or conjugation while preserving acid-labile side-chain protections [1]. This orthogonal strategy is particularly valuable for synthesizing cyclic peptides, branched peptides, and peptide conjugates where differential amine protection is required.

Racemization-Sensitive Peptide Coupling Protocol Development and Validation

Z-Val-Gly-OH and its sequence-inverted analogs constitute validated model systems for evaluating coupling additives and optimizing racemization-free protocols. The C-terminal valine residue in Z-Gly-Val-OH creates a sterically demanding coupling environment that amplifies racemization susceptibility, making it a sensitive probe for additive efficacy. Researchers developing new coupling reagents, evaluating low-racemization protocols for sterically hindered sequences, or validating in-house coupling procedures can employ Z-Val-Gly-OH as a benchmark substrate. Coupling outcomes are quantifiable by HPLC analysis with established detection limits (<0.1% epimer), providing objective, reproducible metrics for protocol optimization [2].

Enzymatic Esterification Studies with Immobilized Proteases

Z-Val-Gly-OH has been employed as a substrate for enzymatic esterification using immobilized papain in ethanol-water systems, demonstrating the utility of Z-protected dipeptides in biocatalytic transformations [3]. This application extends to the enzymatic synthesis of peptide esters, peptide mimetics, and prodrugs under mild aqueous-organic conditions. The Z-protection provides sufficient stability under enzymatic reaction conditions while permitting subsequent orthogonal deprotection. This biocatalytic approach offers green chemistry advantages over traditional chemical esterification, including reduced racemization risk and milder reaction conditions.

Chromatographic Method Development and Analytical Reference Standard

With its well-characterized physicochemical properties—LogP of 1.92, defined optical rotation values, and established HPLC purity specifications—Z-Val-Gly-OH functions as a reliable reference standard for developing and validating reversed-phase HPLC methods for dipeptide and protected amino acid analysis. The compound's aromatic Z-group provides strong UV absorbance at 254 nm, enabling sensitive detection, while its moderate hydrophobicity yields reproducible retention times on C18 columns under standard acetonitrile/water gradient conditions . These characteristics make Z-Val-Gly-OH a suitable calibration standard and system suitability test compound for peptide analytical workflows.

Technical Documentation Hub

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